
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is a compound that combines the structural features of both imidazole and catechol (3,4-dihydroxyphenyl) groups. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms, known for their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and materials science . The catechol group is known for its antioxidant properties and its role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride typically involves the reaction of 3,4-dihydroxyacetophenone with imidazole in the presence of a suitable catalyst and under controlled conditions. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The catechol group can be oxidized to form quinones.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: Both the imidazole and catechol groups can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the imidazole ring.
Substitution: Various substituted imidazole and catechol derivatives.
科学研究应用
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme-inhibiting properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride involves its interaction with various molecular targets and pathways. The catechol group can act as an antioxidant by scavenging free radicals, while the imidazole ring can interact with enzymes and receptors, modulating their activity . The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Histidine: An amino acid containing an imidazole ring, known for its role in enzyme catalysis and metal ion coordination.
Catecholamines: Compounds containing a catechol group, such as dopamine and epinephrine, known for their roles as neurotransmitters.
Uniqueness
N-(3,4-Dihydroxyphenacyl)imidazole hydrochloride is unique in that it combines the properties of both imidazole and catechol groups, offering a versatile platform for various applications. Its dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and development.
属性
CAS 编号 |
73932-41-9 |
|---|---|
分子式 |
C11H11ClN2O3 |
分子量 |
254.67 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxyphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride |
InChI |
InChI=1S/C11H10N2O3.ClH/c14-9-2-1-8(5-10(9)15)11(16)6-13-4-3-12-7-13;/h1-5,7,14-15H,6H2;1H |
InChI 键 |
YWTRHFTWSLBXIX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C[NH+]2C=CN=C2)O)O.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





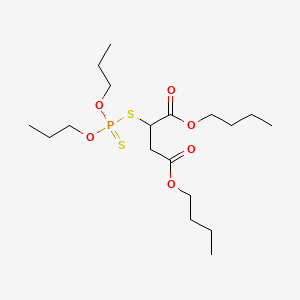

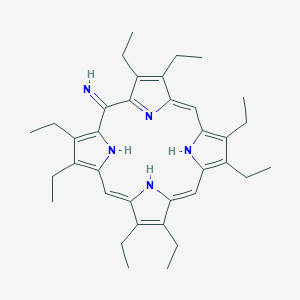
![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)

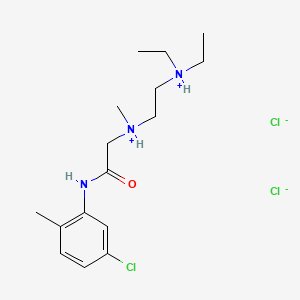


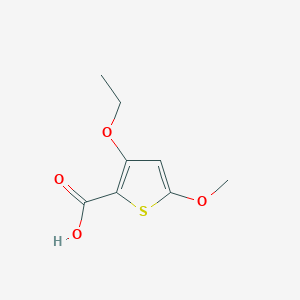
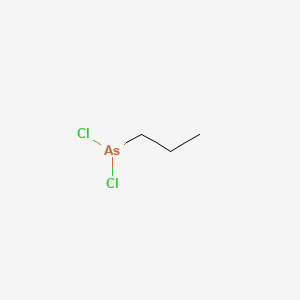
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
